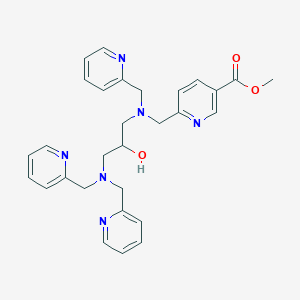

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate

Description

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate is a pyridine-based ligand derivative with a complex polyamine backbone. Its structure features a nicotinate ester core substituted with a hydroxypropyl chain bearing multiple pyridin-2-ylmethylamino groups. Its synthetic pathway likely involves multi-step alkylation and esterification reactions, common in the preparation of polydentate ligands .

Properties

Molecular Formula |

C29H32N6O3 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

methyl 6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C29H32N6O3/c1-38-29(37)23-11-12-27(33-16-23)20-35(19-26-10-4-7-15-32-26)22-28(36)21-34(17-24-8-2-5-13-30-24)18-25-9-3-6-14-31-25/h2-16,28,36H,17-22H2,1H3 |

InChI Key |

IJJDPBVDJXYHMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CN(CC2=CC=CC=N2)CC(CN(CC3=CC=CC=N3)CC4=CC=CC=N4)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Pyridin-2-ylmethylamine Derivatives

- Starting from pyridine derivatives, such as pyridine-2-carboxaldehyde, undergo reductive amination with suitable amines or amine precursors.

- Common reagents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in the presence of a suitable solvent like methanol or ethanol, under mild conditions.

- Temperature: 0–25°C

- Solvent: Methanol, ethanol, or acetonitrile

- Catalyst: Acidic conditions (e.g., acetic acid) to facilitate imine formation

Outcome :

- Formation of pyridin-2-ylmethylamines, which serve as key building blocks.

Step 2: Formation of Bis(pyridin-2-ylmethyl)amine

- Alkylation of pyridin-2-ylmethylamine with formaldehyde or paraformaldehyde under basic conditions (e.g., potassium carbonate in acetonitrile).

- Alternatively, direct condensation of two pyridin-2-ylmethylamine molecules with formaldehyde to form bis(pyridin-2-ylmethyl)amine.

- Solvent: Acetonitrile or N,N-dimethylformamide (DMF)

- Temperature: Reflux (~80°C)

- Base: Potassium carbonate or sodium hydroxide

Outcome :

- Bis(pyridin-2-ylmethyl)amine, a key intermediate for subsequent coupling.

Step 3: Construction of the Hydroxypropyl Linkage

- Synthesis of 2-hydroxypropyl derivatives via nucleophilic substitution or addition reactions.

- For example, starting from 2-chloropropanol, perform nucleophilic substitution with amines to generate the hydroxypropyl-linked amines.

- Solvent: Tetrahydrofuran (THF)

- Reflux with base: Sodium hydride (NaH) or potassium tert-butoxide

- Temperature: 0–25°C initially, then reflux

Outcome :

- Hydroxypropyl-linked amino intermediates.

Step 4: Coupling of the Pyridinylmethylamine Derivatives with Hydroxypropylamine

- Reductive amination between the hydroxypropylamine and pyridin-2-ylmethylamine derivatives.

- Use of reducing agents like NaBH₄ or NaBH₃CN in suitable solvents (methanol, ethanol).

- Temperature: 0–25°C

- Solvent: Methanol or ethanol

- Acid catalyst: Acetic acid or formic acid to facilitate imine formation

Outcome :

- Formation of the complex amino linkage with the hydroxypropyl group attached.

Step 5: Esterification to Form the Methyl Nicotinate

- Esterification of the carboxylic acid group of nicotinic acid derivatives with methyl alcohol.

- Activation of the acid with reagents like thionyl chloride (SOCl₂) or using DCC (dicyclohexylcarbodiimide) coupling.

- Solvent: Methyl alcohol (methanol)

- Temperature: Reflux (~65°C)

- Reagent: DCC or SOCl₂

Outcome :

- Methyl ester formation, yielding the target compound.

Data Table Summarizing Preparation Methods

Notes on Reaction Optimization and Challenges

- Selectivity : Reductive amination often requires careful control of temperature and pH to prevent over-reduction or side reactions.

- Yield : Use of excess reagents and purification steps such as column chromatography or recrystallization improves yield.

- Purity : Characterization via NMR, LC-MS, and IR spectroscopy ensures the intermediates' purity before proceeding.

- Reaction Challenges :

- Self-polymerization of acrylic derivatives can occur; thus, reaction conditions must be tightly controlled.

- The formation of multi-pyridinyl derivatives may require iterative optimization for regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: Employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple pyridine rings allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nicotinate moiety can interact with nicotinic acid receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a family of pyridine-derived ligands with multidentate coordination capabilities. Key structural analogs include:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| Ni₂(L)₂Cl₂₂·3H₂O (L = N,N-bis(pyridin-2-ylmethyl)-4-(4-((pyridin-2-ylmethyl)amino)benzyl)aniline) | Dinuclear Ni(II) complex; tridentate ligand with pyridylmethyl and benzyl groups | Anticancer agents (IC₅₀: 26.0 μM for NCI-H460 cells) |

| 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide | Monodentate pyridine derivative with silyl and amide substituents | Catalysis or material science |

| Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate | Hexadentate ligand with ester, hydroxypropyl, and pyridylmethyl groups | Metal chelation, drug delivery |

Key Observations :

- The target compound shares structural motifs with the dinuclear Ni(II) complex in , particularly the bis(pyridin-2-ylmethyl)amino groups.

- Unlike simpler pyridine derivatives (e.g., 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide), the target compound’s multidentate design enables stronger metal coordination, akin to macrocyclic ligands .

Biological Activity

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate, a complex organic compound with the CAS number 753451-63-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C29H32N6O3

- Molecular Weight : 512.6 g/mol

- Density : 1.250 g/cm³ (predicted)

- Boiling Point : 687.0 ± 55.0 °C (predicted)

- pKa : 13.91 ± 0.20 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nicotinic Receptors : The compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, possibly affecting drug metabolism and pharmacokinetics.

- Cell Signaling Pathways : The compound may influence cell signaling pathways related to cell proliferation and apoptosis, although specific pathways remain to be elucidated.

Neuroprotective Effects

Compounds with structural similarities have demonstrated neuroprotective properties in models of neurodegenerative diseases. These effects are hypothesized to arise from:

- Reduction of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.

- Modulation of Neuroinflammation : Decreasing levels of pro-inflammatory cytokines.

Cardiovascular Effects

There is emerging evidence that methyl nicotinate derivatives can enhance peripheral blood flow, which may have implications for cardiovascular health:

- Study Findings : Local application of methyl nicotinate has been shown to increase blood flow significantly, suggesting potential applications in treating conditions related to impaired circulation .

Case Studies

- Topical Application Study : A study investigated the effects of topical methyl nicotinate on peripheral blood collection, revealing increased blood flow without significant changes in blood cell proportions . This suggests a potential therapeutic application in enhancing venous access for patients.

- Cytotoxicity Assays : Various assays conducted on related compounds indicate promising anticancer activities, warranting further investigation into the specific effects of this compound against specific cancer types.

Q & A

Q. What synthetic strategies are recommended for preparing methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate?

- Methodological Answer : The compound’s synthesis involves sequential alkylation and amination steps. A plausible route includes:

- Step 1 : Reacting 3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropylamine with pyridin-2-ylmethyl chloride in a polar aprotic solvent (e.g., THF or DMF) under reflux, using a base like NaOH to deprotonate amines .

- Step 2 : Coupling the intermediate with methyl 6-(chloromethyl)nicotinate via nucleophilic substitution.

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures.

Key considerations: Monitor reaction progress via TLC and confirm intermediates via -NMR.

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- Spectroscopy : - and -NMR to verify proton environments and carbon frameworks.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) refine the structure, resolving bond lengths/angles and confirming stereochemistry .

Advanced Research Questions

Q. How to design experiments to investigate metal-binding properties of this ligand?

- Methodological Answer :

- Coordination Studies :

Titrate the ligand with metal salts (e.g., Cu²⁺, Zn²⁺) in methanol/water.

Monitor binding via UV-Vis (d-d transitions) and fluorescence quenching.

Use Job’s plot analysis to determine stoichiometry.

Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR suggesting flexibility vs. X-ray showing rigidity) may arise from:

- Dynamic Effects : Variable-temperature NMR to probe conformational changes in solution.

- Solvent Influence : Compare crystallographic data (solid state) with NMR in different solvents (DMSO-d₆ vs. CDCl₃).

- Validation : Cross-check with IR spectroscopy (hydrogen bonding patterns) and molecular dynamics simulations.

Q. What strategies optimize this ligand for selective binding to transition metals in catalytic applications?

- Methodological Answer :

- Functional Group Tuning : Introduce electron-withdrawing/donating substituents on pyridine rings to modulate metal affinity.

- Steric Effects : Modify the hydroxypropyl chain length to alter cavity size (e.g., for Cu²⁺ vs. Fe³⁺ selectivity).

- Benchmarking : Compare catalytic efficiency (e.g., turnover number in oxidation reactions) against known ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.